2-Methoxy-5-(methylsulfonyl)benzoic acid

描述

Contextualization within Aromatic Carboxylic Acid Chemistry

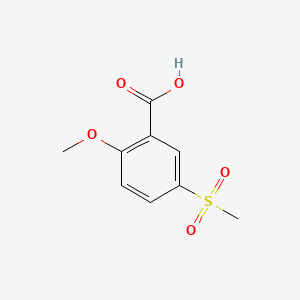

2-Methoxy-5-(methylsulfonyl)benzoic acid, with the chemical formula C9H10O5S, is classified as a substituted aromatic carboxylic acid. uni.lu Its structure is characterized by a benzene (B151609) ring functionalized with three key groups: a carboxylic acid (-COOH), a methoxy (B1213986) (-OCH3) group, and a methylsulfonyl (-SO2CH3) group. uni.lu The spatial arrangement of these substituents, specifically the ortho-methoxy and para-methylsulfonyl groups relative to the carboxylic acid, dictates its chemical reactivity and physical properties.

The presence of the carboxylic acid group imparts acidic properties to the molecule, allowing it to participate in reactions typical of this functional group, such as esterification and amide bond formation. The methoxy and methylsulfonyl groups, being electron-donating and electron-withdrawing respectively, influence the electron density distribution within the aromatic ring, thereby affecting its reactivity in electrophilic aromatic substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H10O5S |

| Molecular Weight | 230.24 g/mol |

| Melting Point | 190 °C |

| Boiling Point | 467.9 °C at 760 mmHg |

| Density | 1.372 g/cm³ |

| pKa | 3.49 ± 0.10 (Predicted) |

| LogP | 1.87770 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

This data is compiled from various chemical databases and is presented for informational purposes.

Significance in Pharmaceutical Intermediate Synthesis and Degradation Studies

The primary significance of this compound in the scientific literature lies in its role as a key intermediate in the synthesis of pharmaceuticals. oup.com Notably, it is a precursor in the production of the antipsychotic drug Sulpiride (B1682569). researchgate.net The synthesis of Sulpiride involves the condensation of 2-methoxy-5-sulfamoylbenzoic acid with a specific amine, and this compound can be a starting material or a related impurity in this process.

Research has detailed the optimization of synthetic routes to compounds structurally similar to this compound, such as methyl 2-methoxy-5-aminosulfonyl benzoate (B1203000), a direct precursor to Sulpiride. One optimized four-step process starting from salicylic (B10762653) acid involves etherification, sulfonyl chlorination, amination, and esterification, with reported yields of 92.6%, 95.7%, 75.8%, and 97.4% for each respective step. benthamdirect.comtandfonline.com

In the context of degradation studies, this compound has been identified as a degradation product of the drug Tiapride (B1210277) under acidic conditions. oup.com The study of such degradation pathways is crucial for understanding the stability of pharmaceutical compounds and for the development of analytical methods to ensure drug quality and safety. While specific, in-depth studies on the forced degradation of this compound itself are not extensively documented in publicly available literature, general principles of benzoic acid degradation suggest that under harsh conditions, decarboxylation could occur. researchgate.netnih.gov The stability of substituted benzoic acids is influenced by the nature of their substituents; electron-withdrawing groups can affect the degradation kinetics. benthamdirect.com

Overview of Current Research Trajectories

Current research involving this compound and its structural analogs appears to be focused on several key areas within medicinal chemistry and pharmaceutical development.

One significant trajectory is its continued use as a reference standard for impurities in pharmaceutical manufacturing. oup.com Its presence as a known impurity and degradation product necessitates its availability for analytical method development and validation, ensuring the purity and stability of active pharmaceutical ingredients like Tiapride.

Furthermore, the broader class of sulfonyl-containing aromatic compounds is a subject of ongoing investigation for potential therapeutic applications. Research into sulfonyl and sulfonamide hybrids explores their potential as anticancer, antibacterial, and anti-inflammatory agents. researchgate.netnih.gov The structural motif present in this compound, combining a benzoic acid with a sulfonyl group, is a feature in the design of new bioactive molecules.

The development of novel synthetic methodologies for methoxybenzoic acid derivatives also represents an active area of research. google.com Efficient and environmentally friendly synthetic routes to these compounds are sought after, as they are important building blocks in the synthesis of a wide range of biologically active molecules, including flavones and other natural product analogs. researchgate.netresearchgate.net

Finally, computational studies, such as those employing density functional theory (DFT), are being used to understand the structure-activity relationships of substituted benzoic acids. nih.gov These theoretical investigations can predict the acidity, reactivity, and potential biological interactions of compounds like this compound, guiding the design of new molecules with desired properties.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methoxy-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S/c1-14-8-4-3-6(15(2,12)13)5-7(8)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWLVQXAFBWKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198439 | |

| Record name | 5-Mesyl-o-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50390-76-6 | |

| Record name | 2-Methoxy-5-(methylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50390-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Mesyl-o-anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050390766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Mesyl-o-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-mesyl-o-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-MESYL-O-ANISIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL1OU1ENK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Optimization

Established Synthetic Pathways for 2-Methoxy-5-(methylsulfonyl)benzoic Acid and its Precursors

The primary routes for synthesizing the target compound and its key intermediates are characterized by multi-step sequences. These pathways are designed to sequentially introduce the required methoxy (B1213986), methylsulfonyl, and carboxylic acid functionalities onto an aromatic ring.

A prevalent strategy for producing compounds structurally related to this compound, such as 2-methoxy-5-sulfamoylbenzoic acid, involves a four-step process starting from 4-methoxybenzenesulfonamide (B72560). wipo.intgoogle.com This method is notable for its mild reaction conditions and operational simplicity. wipo.int

The initial step in one established pathway is the bromination of 4-methoxybenzenesulfonamide. google.com This reaction is typically carried out using bromine in a solvent like dichloromethane (B109758), with a reducing agent such as iron powder acting as a catalyst. google.com The reaction proceeds by heating the mixture to introduce a bromine atom onto the aromatic ring, yielding 3-bromo-4-methoxybenzenesulfonamide. wipo.intgoogle.com For instance, reacting 4-methoxybenzenesulfonamide with bromine in the presence of iron powder at 40°C for four hours results in a 74.8% yield of the brominated product. google.com The regioselectivity of bromination can be influenced by the electronic effects and steric hindrance of the existing substituents on the aromatic ring. google.com

Following bromination, the next key transformation is a substitution reaction where the bromo group is replaced by a cyano group. wipo.intgoogle.com This is achieved by reacting the 3-bromo-4-methoxybenzenesulfonamide with cuprous cyanide in the presence of a catalyst. wipo.intgoogle.com The product of this step is 3-cyano-4-methoxybenzenesulfonamide (B12998366). google.com

The nitrile group (-CN) is a crucial intermediate because it can be hydrolyzed to form a carboxylic acid. lumenlearning.comlibretexts.org The hydrolysis process, which involves reacting the carbon-nitrogen triple bond with water, can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com This conversion typically occurs in two main stages: the initial transformation of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.com In this specific synthetic sequence, the hydrolysis of the nitrile function is accomplished through the subsequent steps of alcoholysis and ester hydrolysis. google.com

The 3-cyano-4-methoxybenzenesulfonamide undergoes alcoholysis with methanol (B129727) under acidic catalysis. wipo.intgoogle.com This reaction converts the nitrile group into a methyl ester, resulting in the formation of 2-methoxy-5-sulfonamide methyl benzoate (B1203000). google.com

The final step to obtain the desired benzoic acid is the hydrolysis of this methyl ester. google.com The ester is treated with an alkaline solution, such as sodium hydroxide (B78521), to cleave the ester bond. google.com Subsequent acidification of the reaction mixture with a dilute acid, like hydrochloric acid, protonates the carboxylate salt to yield the final product, 2-methoxy-5-sulfamoylbenzoic acid. google.com The efficiency of this hydrolysis step is dependent on reaction conditions such as time and the concentration of the base. google.com

| Reactant | Base Solution | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| 2-methoxy-5-sulfonamide methyl benzoate | 5% Sodium Hydroxide | 10 | 74.9 |

| 2-methoxy-5-sulfonamide methyl benzoate | 5% Sodium Hydroxide | 11 | 84.2 |

| 2-methoxy-5-sulfonamide methyl benzoate | 5% Sodium Hydroxide | 20 | 90.5 |

Etherification: The phenolic hydroxyl group of salicylic (B10762653) acid is methylated. This is often achieved by reacting salicylic acid with a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as sodium hydroxide. researchgate.net Optimized conditions for this step can achieve a yield as high as 92.6%. researchgate.net

Sulfonyl Chloride Formation: The resulting 2-methoxybenzoic acid is reacted with chlorosulfonic acid. This step introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring, primarily at the 5-position, to form 2-methoxy-5-chlorosulfonylbenzoic acid. researchgate.netmdpi.com The yield for this sulfonation reaction can reach 95.7% under optimized conditions. researchgate.net

Amination: The sulfonyl chloride intermediate is then aminated. This is typically done by reacting it with ammonia (B1221849) to convert the sulfonyl chloride group into a sulfonamide group (-SO₂NH₂). mdpi.comgoogle.com This step has been optimized to a yield of 75.8%. researchgate.net

Esterification: Finally, the carboxylic acid group is esterified. The resulting 2-methoxy-5-aminosulfonyl benzoic acid is reacted with methanol in the presence of an acid catalyst to produce methyl 2-methoxy-5-aminosulfonylbenzoate. researchgate.net This final step can achieve a yield of 97.4%. researchgate.net

The optimization of each stage leads to a total yield of 63.7% for the four-step process. researchgate.net

| Reaction Step | Description | Optimized Yield (%) |

|---|---|---|

| 1 | Etherification of Salicylic Acid | 92.6 |

| 2 | Sulfonyl Chloride Formation | 95.7 |

| 3 | Amination | 75.8 |

| 4 | Esterification | 97.4 |

A more direct approach to synthesizing 2-methoxy-5-sulfamoyl methyl benzoate involves an aminosulfination reaction. patsnap.comgoogle.com This method provides a shorter synthetic route compared to the multi-step pathways. patsnap.com The process involves the direct condensation of methyl 2-methoxy-5-chlorobenzoate with sodium sulfinate. patsnap.com The reaction is carried out in a solvent such as tetrahydrofuran (B95107) and is facilitated by a catalyst, for example, cuprous chloride. patsnap.com This method is noted for its high yield, capable of reaching 96.55%, and for being environmentally friendly with minimal waste products, making it suitable for industrial-scale production. patsnap.com

Multi-Step Synthesis Approaches

Process Optimization Strategies in Chemical Synthesis

The industrial production of this compound and its analogues necessitates rigorous process optimization to maximize yield, ensure purity, and maintain economic viability. Key strategies focus on the fine-tuning of reaction parameters, the judicious selection of catalysts, and the optimization of solvent systems.

The efficiency of synthesizing precursors to this compound, such as methyl 2-methoxy-5-aminosulfonyl benzoate, is highly dependent on the precise control of reaction conditions. researchgate.net Optimization of molar ratios, temperature, and reaction time at each synthetic step is critical for achieving high yields. researchgate.net

For instance, in the synthesis of 2-methoxybenzoic acid from salicylic acid, the molar ratio of reactants is a key factor. An optimal molar ratio of salicylic acid to dimethyl sulfate has been identified as 1:2.3. researchgate.net Using less dimethyl sulfate can lead to an incomplete reaction, while an excess represents a waste of materials. researchgate.net The reaction time for this etherification step was also optimized to 5 hours, achieving a yield of up to 92.6%. researchgate.net

In a subsequent sulfonation step to produce 2-methoxy-5-sulfonyl chlorobenzoic acid, both temperature and molar ratio are crucial. The reaction utilizes chlorosulfonic acid as both a reagent and a solvent. researchgate.net Through optimization, the ideal molar ratio of 2-methoxybenzoic acid to chlorosulfonic acid was determined to be 1:5. researchgate.net The reaction temperature is maintained between 50-70°C, as higher temperatures can lead to the formation of polysulfonated byproducts, while lower temperatures excessively prolong the reaction time. researchgate.net The optimal reaction time for this step was found to be 2 hours, resulting in a yield of 95.7%. researchgate.netsemanticscholar.org

The amination step to form 2-methoxy-5-sulfamoyl benzoic acid also requires careful parameter control. The optimal conditions were found to be a reaction temperature of 30°C and a reaction time of 5 hours, with a molar ratio of 2-methoxy-5-sulfonylchlorobenzoic acid to ammonium (B1175870) hydroxide of 1:20. semanticscholar.org These conditions achieved a yield of 75.8%. researchgate.netsemanticscholar.org

Finally, the esterification to yield methyl 2-methoxy-5-aminosulfanoyl benzoate was optimized. The molar ratio of 2-methoxy-5-ammonia sulfonyl benzoic acid, methanol, and sulfuric acid was set to 1:55:1.1. semanticscholar.org An excessive amount of methanol was found to be a waste of energy, and the optimal reaction time was determined to be 8 hours, leading to a yield of 97.4%. researchgate.netsemanticscholar.org

Table 1: Optimized Reaction Conditions for the Synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate Precursors

| Synthetic Step | Reactants | Molar Ratio | Optimal Temperature (°C) | Optimal Time (hours) | Yield (%) |

|---|---|---|---|---|---|

| Etherification | Salicylic acid, Dimethyl sulfate | 1:2.3 | - | 5 | 92.6 researchgate.net |

| Sulfonyl Chloride Formation | 2-methoxybenzoic acid, Chlorosulfonic acid | 1:5 | 50-70 | 2 | 95.7 researchgate.netsemanticscholar.org |

| Amination | 2-methoxy-5-sulfonylchlorobenzoic acid, Ammonium hydroxide | 1:20 | 30 | 5 | 75.8 semanticscholar.org |

One synthetic route for preparing methyl 2-methoxy-5-sulfamoylbenzoate utilizes a catalyst to facilitate the reaction between 2-methoxy-5-chlorobenzoic acid methyl ester and sodium aminosulfinate. google.com The use of cuprous bromide as a catalyst in this process is highlighted. google.com The molar ratio of the starting ester to cuprous bromide is optimized to be between 1:0.05 and 1:0.1. google.com This catalytic method allows for a high yield of 95.09% under relatively mild conditions (45°C for 14 hours). google.com The catalyst facilitates the condensation reaction, leading to a more efficient process. google.com

In another example, the synthesis of amisulpride (B195569), which involves the preparation of 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid, benefits from catalytic oxidation. googleapis.com The oxidation of 4-amino-2-methoxy-5-ethylthio benzoic acid or its methyl ester can be performed in the presence of sodium tungstate (B81510) or ammonium molybdate. googleapis.com This catalytic approach is presented as an improvement over non-catalytic methods that may require significantly longer reaction times. googleapis.com

The choice of solvent is critical in chemical synthesis as it can influence reaction rates, solubility of reactants, and the ease of product isolation and purification. In the synthesis of this compound and its derivatives, various solvent systems are employed and optimized.

In some procedures, chlorosulfonic acid serves not only as a reactant but also as the solvent. researchgate.net This dual role simplifies the reaction setup but requires careful handling due to its corrosive nature. For the synthesis of methyl 2-methoxy-5-sulfamoylbenzoate, tetrahydrofuran (THF) is used as the solvent. google.com

The synthesis of 2-methoxy-5-sulfonamide benzoic acid involves several steps with different solvents. Dichloromethane is used as a solvent in the initial bromination step. google.com In a later hydrolysis step, a mixture of methanol and a sodium hydroxide solution is used. google.com The work-up procedure also utilizes dichloromethane for washing. chemicalbook.com

In another synthetic approach for a precursor, toluene (B28343) is used as the solvent for the etherification of methyl salicylate. google.com After the reaction, the product is extracted, and the toluene is removed by distillation. google.com The subsequent sulfonation and chlorination steps involve adding the reaction mixture to ice water and then extracting the product with dichloromethane. google.com This demonstrates how different solvents are optimized for specific reaction and purification steps within a multi-step synthesis.

Green Chemistry Principles in the Synthesis of this compound Analogues

The application of green chemistry principles to the synthesis of fine chemicals like this compound analogues is of growing importance. These principles aim to reduce the environmental footprint of chemical manufacturing through waste reduction and the development of more benign synthetic methodologies.

A primary goal of green chemistry is the minimization of waste, often referred to as the "three wastes": waste gas, wastewater, and industrial residue. google.com Several synthetic routes for analogues of this compound have been developed with this goal in mind.

One improved process for synthesizing methyl 2-methoxy-5-sulfamoylbenzoate significantly reduces the synthetic route, thereby overcoming the issue of generating large quantities of the "three wastes". google.com This method is described as producing no other waste besides a small amount of activated carbon residue from the purification step, making it free from environmental pollution. google.com

Another synthetic method, starting from methyl salicylate, is highlighted as a form of "clean production" due to having fewer "three wastes". google.com This process is designed to avoid the use of chlorosulfonic acid for chlorination, which is a dangerous operation that produces a significant amount of waste acid. google.com By using thionyl chloride instead and optimizing the process, the generation of hazardous waste is mitigated. google.com

The development of environmentally benign synthetic routes focuses on using less hazardous chemicals, employing milder reaction conditions, and simplifying operational procedures to enhance safety and reduce energy consumption.

A preparation method for 2-methoxy-5-sulfonamide benzoic acid is described as having the advantages of mild reaction conditions, a simple process and equipment, and being convenient to operate and environmentally friendly. google.com This is achieved by carefully selecting reagents and reaction pathways that avoid harsh chemicals and complex operations.

Shortening the synthetic route is a key strategy for developing more environmentally friendly processes. A two-step synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid was developed to overcome the defects of longer, lower-yielding original processes. google.com This simplified route not only increases the total yield to 75% but is also more suitable for industrial production due to its efficiency. google.com By reducing the number of synthetic steps, the consumption of reagents and solvents is decreased, and the potential for waste generation is lowered. patsnap.com

Role in Medicinal Chemistry and Pharmaceutical Sciences

2-Methoxy-5-(methylsulfonyl)benzoic Acid as a Degradation Product

The emergence of this compound as a degradation product, particularly from the atypical antipsychotic drug tiapride (B1210277), is a critical consideration in pharmaceutical development and quality control.

Formation in Tiapride Degradation Pathways

Forced degradation studies, which subject a drug substance to stress conditions such as acid, base, heat, light, and oxidation, are essential for identifying potential degradation products and understanding the degradation pathways. rjptonline.orgnih.gov In the case of tiapride, hydrolysis of the amide bond under forced acidic and basic conditions has been shown to yield this compound, which is also referred to as impurity III. researchgate.net

Specifically, studies have identified this compound as an acid-induced degradation product of tiapride. nih.govscispace.comresearchgate.net This occurs through the cleavage of the amide linkage in the tiapride molecule, separating the substituted benzoic acid moiety from the diethylaminoethyl side chain. researchgate.net

Table 1: Formation of this compound from Tiapride

| Precursor | Degradation Condition | Resulting Product |

|---|---|---|

| Tiapride | Acid-induced hydrolysis | This compound |

Implications for Drug Stability in Pharmaceutical Formulations

The formation of this compound as a degradation product has significant implications for the stability of pharmaceutical formulations containing tiapride. The presence of this and other degradants can impact the safety and efficacy of the drug product. Therefore, the development of stability-indicating analytical methods is crucial to separate and quantify the active pharmaceutical ingredient from its degradation products. nih.govscispace.comresearchgate.net

The development of such methods, often using techniques like high-performance liquid chromatography (HPLC), ensures that the amount of tiapride in a formulation can be accurately measured over time, and that the levels of impurities like this compound remain within acceptable limits throughout the product's shelf life. researchgate.netresearchgate.net Studies have demonstrated the stability of tiapride in various intravenous solutions, with the concentration of the parent drug remaining above 90% over 48 hours, indicating a degree of stability under specific conditions. nih.gov However, the potential for degradation underscores the need for careful formulation and storage.

Analogues and Derivatives as Pharmaceutical Intermediates

Beyond its role as a degradation product, analogues and derivatives of this compound are valuable intermediates in the synthesis of other important pharmaceutical compounds.

Precursor to Antipsychotic Agents (e.g., Sulpiride)

A notable analogue, 2-methoxy-5-sulfamoylbenzoic acid, serves as a key precursor in the synthesis of the antipsychotic drug sulpiride (B1682569). nih.gov Sulpiride is a selective dopamine (B1211576) D2 and D3 receptor antagonist used in the treatment of schizophrenia. nih.gov The synthesis of sulpiride involves the formal condensation of the carboxy group of 2-methoxy-5-sulfamoylbenzoic acid with the primary amino group of (1-ethylpyrrolidin-2-yl)methylamine. nih.gov

Various synthetic routes have been developed, often utilizing the methyl ester of 2-methoxy-5-sulfamoylbenzoic acid as a starting material. google.comdrugfuture.comgoogleapis.com These processes highlight the importance of this benzoic acid derivative in constructing the final active pharmaceutical ingredient.

Table 2: Sulpiride Synthesis Intermediate

| Intermediate | Role in Synthesis | Resulting API |

|---|---|---|

| 2-Methoxy-5-sulfamoylbenzoic acid | Precursor | Sulpiride |

Linkage to Therapeutically Relevant Compounds (e.g., Tiapride Impurity A)

The methyl ester of this compound is itself a recognized impurity in tiapride preparations, designated as Tiapride Impurity A. synzeal.comepichem.com This underscores the close chemical relationship between the degradation product (the carboxylic acid) and synthetic impurities (the methyl ester). The presence and control of such impurities are critical aspects of pharmaceutical manufacturing and quality assurance.

Furthermore, this compound is also known as Tiapride Impurity B. lgcstandards.commanusaktteva.com The monitoring and control of these impurities are essential to ensure the quality, safety, and efficacy of the final drug product.

Context within Cardiotonic Drug Synthesis (for related compounds)

While direct evidence for the use of this compound in cardiotonic drug synthesis is not prominent, the broader class of substituted benzoic acid derivatives plays a role in the development of cardiovascular agents. For instance, the design and synthesis of benzoic acid derivatives have been explored for their potential as inhibitors of influenza neuraminidase, showcasing the versatility of this chemical scaffold in drug discovery. nih.govresearchgate.net The synthesis of various bioactive molecules often utilizes a benzoic acid scaffold as a fundamental building block. researchgate.netpreprints.org Although a direct link to a specific cardiotonic drug featuring the 2-methoxy-5-(methylsulfonyl) substitution pattern is not immediately apparent from the reviewed literature, the general principle of modifying benzoic acid derivatives to achieve therapeutic effects in cardiovascular medicine is well-established.

Structure-Activity Relationship (SAR) Studies of Related Sulfur-Containing Aromatic Compounds

The methoxy (B1213986) (-OCH₃) and sulfonyl (-SO₂R) groups, along with related sulfamoyl (-SO₂NH₂) and sulfinyl (-SOR) moieties, are prevalent in medicinal chemistry and significantly impact the biological activity of aromatic compounds. nih.gov

The methoxy group is a common substituent in many drug molecules, valued for its ability to influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov It can enhance binding affinity by forming hydrogen bonds and can improve metabolic stability. nih.govresearchgate.net However, the lipophilic nature of the methoxy group can also be a concern, as excessive lipophilicity may decrease water solubility and impede drug transport to target sites. researchgate.net The position of the methoxy group on the aromatic ring is critical; for instance, in a series of sulfonamide derivatives designed as tubulin polymerization inhibitors, shifting a methoxy group from the 4-position to the 3-position on a phenyl ring resulted in decreased inhibitory activity. nih.gov

The sulfonyl moiety is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence can enhance a compound's polarity and solubility, which may improve bioavailability. cymitquimica.com In compounds designed as cyclooxygenase-2 (COX-2) inhibitors, a benzenesulfonamide (B165840) moiety is a key structural feature. researchgate.net The sulfonic ester group (-SO₃R) can control the conformation of molecules, facilitating better interaction with amino acid residues in receptor binding sites compared to a standard ester group. researchgate.net Research on sulfur-containing compounds from endophytic fungi has identified polyketides modified with a rare methyl sulfonyl group that demonstrated a decrease in lipid accumulation. mdpi.com

The interplay between these groups is crucial. SAR studies on a class of anticancer sulfonamides revealed that the combination of a methoxyl group at the para-position of a phenyl ring and a naphthalen-1-yl group on the sulfonamide resulted in the most potent activity against MCF-7 and A549 cancer cell lines. nih.gov This highlights that the biological effect is not merely a sum of the individual parts but a result of their combined electronic and steric properties. nih.gov

Table 1: Influence of Methoxy Group Position on Anticancer Activity

This table shows the in vitro cytotoxic activity (IC₅₀ in µM) of different sulfonamide derivatives against the MCF-7 cancer cell line, illustrating the impact of the methoxy group's position.

| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) against MCF-7 |

| 5c | 4-Methoxy | 0.51 ± 0.03 |

| 8a | 3-Methoxy | > 30 |

| 8b | 4-Methyl | 1.13 ± 0.11 |

| Data sourced from a study on novel sulfonamide derivatives as potent tubulin polymerization inhibitors. nih.gov |

Derivatization is a key strategy in medicinal chemistry to fine-tune the biological activity, selectivity, and pharmacokinetic properties of a lead compound. For sulfur-containing aromatic compounds, several derivatization approaches are employed.

One common strategy involves the modification of the aromatic ring . Introducing various substituents, such as halogens (fluoro, chloro, bromo), alkyl groups (methyl), or cyano groups, can systematically alter the electronic and steric profile of the molecule. nih.gov For example, in the development of sulfonamide-based anticancer agents, replacing a 4-methoxy group with a 4-methyl group led to a slight decrease in activity, while introducing a 4-bromo or 4-chloro substituent also modulated the compound's potency. nih.gov These modifications aim to optimize interactions with the target protein.

Another approach is the alteration of the sulfur-containing functional group . The sulfonyl group can be part of a sulfonamide, where the nitrogen atom can be substituted with various alkyl or aryl groups. This was explored in a series of tubulin inhibitors, where replacing a phenyl ring on the sulfonamide with a naphthalen-1-yl or naphthalen-2-yl group significantly increased antiproliferative activity. nih.gov This demonstrates that the nature of the R' group in an Ar-SO₂-NH-R' structure is a critical determinant of bioactivity.

Furthermore, esterification or amidation of a carboxylic acid group, such as the one present in this compound, is a classic derivatization technique. cymitquimica.com This converts the acidic proton into a less polar group, which can affect the compound's solubility, membrane permeability, and ability to act as a prodrug. For instance, 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester is a derivative where the carboxylic acid is esterified and the sulfonyl group is part of a sulfamoyl moiety. nih.govgoogle.com

These derivatization strategies allow chemists to explore the chemical space around a core scaffold, leading to the identification of compounds with improved therapeutic potential.

Table 2: Effect of Sulfonamide Derivatization on Anticancer Activity

This table presents the in vitro cytotoxic activity (IC₅₀ in µM) of compounds with different aryl groups on the sulfonamide moiety against the MCF-7 cancer cell line.

| Compound | Aryl Substituent on Sulfonamide (R') | IC₅₀ (µM) against MCF-7 |

| 5a | Naphthalen-2-yl | 1.21 ± 0.15 |

| 5b | Phenyl | > 30.0 |

| 5c | Naphthalen-1-yl | 0.51 ± 0.03 |

| 5e | 4-Fluorophenyl | 5.34 ± 0.31 |

| Data sourced from a study on novel sulfonamide derivatives as potent tubulin polymerization inhibitors. nih.gov |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of 2-Methoxy-5-(methylsulfonyl)benzoic acid, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. ¹H NMR, in particular, provides information on the chemical environment of hydrogen atoms within the molecule. In a standard analysis using a solvent like DMSO-d₆, the compound exhibits a distinct pattern of signals that correspond to its different functional groups.

The aromatic protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum, generally between δ 7.2 and 8.1 ppm. The methoxy (B1213986) group (-OCH₃) protons are observed as a sharp singlet at approximately δ 3.8 ppm. Similarly, the methyl protons of the sulfonyl group (-SO₂CH₃) also produce a singlet. This detailed spectral fingerprint allows for unambiguous confirmation of the compound's structural integrity.

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Functional Group | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons | 7.2 – 8.1 |

| Methoxy Protons (-OCH₃) | ~3.8 |

Data sourced from publicly available analytical data. uni.lu

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to gain further structural insights through fragmentation analysis. The technique confirms the compound's molecular formula, C₉H₁₀O₅S, which corresponds to a molecular weight of approximately 230.24 g/mol . uni.lunih.gov In mass spectra, the compound typically shows a molecular ion peak at an m/z (mass-to-charge ratio) of 230.24. uni.lu

Further analysis using techniques like Collision Cross Section (CCS) prediction provides data on the molecule's three-dimensional shape in the gas phase. These predicted values for different adducts of the molecule can aid in its identification in complex mixtures.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 231.03217 | 144.2 |

| [M+Na]⁺ | 253.01411 | 153.2 |

| [M-H]⁻ | 229.01761 | 147.3 |

| [M+NH₄]⁺ | 248.05871 | 162.1 |

Data calculated using CCSbase. uni.lu

UV-Vis spectrophotometry is a quantitative technique based on the absorption of light by chromophores within a molecule. The substituted benzene ring in this compound acts as a chromophore, allowing the compound to absorb ultraviolet light. While specific UV-Vis absorption maxima for this compound are not extensively detailed in readily available literature, related benzoic acid derivatives are routinely analyzed using this method. nist.gov

For complex mixtures where spectra overlap, derivative spectrophotometry can be employed to enhance resolution. The first or second derivative of the absorption spectrum can resolve overlapping peaks and allow for more accurate quantification of the target analyte. These techniques are particularly valuable in the analysis of pharmaceutical formulations where excipients might interfere with the direct measurement of the active ingredient.

Spectrofluorimetry is an analytical technique that measures the fluorescence emission of a compound. For a molecule to be fluorescent, it typically requires a rigid, conjugated structure. While the inherent fluorescence of this compound is not widely documented, the methodology remains a potential route for its quantification.

In cases of weak or no native fluorescence, chemical derivatization can be used to attach a fluorescent tag to the molecule. Alternatively, advanced techniques such as derivative and derivative ratio spectrofluorimetry can enhance the signal and resolve it from background interference. For instance, methods have been successfully developed for other drugs containing a sulfonamide group, demonstrating the applicability of this approach for structurally related compounds. nih.gov These methods can achieve high sensitivity and are suitable for analyzing samples with low concentrations of the analyte. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for performing precise quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying this compound. nih.gov The technique utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase).

A common approach for this compound is reverse-phase (RP) HPLC. nih.gov In this setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. uni.lunih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid like phosphoric acid or formic acid added to control the ionization of the carboxylic acid group and ensure sharp, symmetrical peaks. nih.gov For applications requiring compatibility with mass spectrometry (MS), formic acid is preferred over phosphoric acid. nih.gov

Detection is typically performed using a UV detector, often set at a wavelength of 254 nm where the benzene ring chromophore absorbs strongly. uni.lu This method is highly effective for determining the purity of the compound, with acceptance criteria often set at greater than 95% or 97%. uni.lunih.gov

Table 3: Typical HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) |

| Detection | UV at 254 nm |

| Application | Purity Assessment and Quantitative Analysis |

Data compiled from multiple analytical sources. uni.lunih.gov

Reversed-Phase Liquid Chromatography Applications

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound and related compounds. This method is particularly valuable for assessing the purity of key intermediates in pharmaceutical synthesis. ekb.eg The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. When a mixture is passed through the column, less polar compounds are retained longer on the stationary phase, allowing for effective separation.

The analysis of benzoic acid derivatives often employs a C18 column, a common type of stationary phase made of silica (B1680970) particles bonded with octadecylsilane. google.comnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of multiple components within a sample. ekb.egnih.gov

For instance, a validated RP-HPLC method was developed for 2,4,6-Trifluorobenzoic acid, a key raw material in the synthesis of Lasmiditan Hemisuccinate. ekb.eg The method demonstrated high specificity and sensitivity, crucial for controlling impurities that could affect the quality of the final active pharmaceutical ingredient. ekb.eg Similarly, specific HPLC conditions have been established for analyzing compounds like 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, a structurally related molecule. In one method, a C18 column was used with a mobile phase consisting of a potassium phosphate (B84403) buffer and acetonitrile, with detection at a wavelength of 230 nm. google.com

Below is a table summarizing RP-HPLC conditions used for the analysis of related benzoic acid derivatives.

Table 1: RP-HPLC Methodologies for Related Benzoic Acid Derivatives

| Parameter | Method for 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid google.com | Method for 2,4,6-Trifluorobenzoic acid ekb.eg | Method for Phenyl-methylbenzoxazole Isomers nih.gov |

|---|---|---|---|

| Stationary Phase | C18 chromatographic column | Zorbax SB-Aq (4.6 x 250 mm, 5 µm) | Inertsil ODS-SP C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Potassium phosphate buffer (pH 3.3) : Acetonitrile (80:20 v/v) | Gradient of Solvent A (0.1% triethylamine, pH 4.0) and Solvent B (Acetonitrile:Methanol (B129727):Water 700:200:100 v/v/v) | Gradient of Acetonitrile and Water |

| Flow Rate | 1.5 mL/min | Not specified | 1.5 mL/min |

| Detection Wavelength | 230 nm | 205 nm | 310 nm |

| Column Temperature | Not specified | Not specified | 40 °C |

Advanced Structural Analysis

Advanced techniques provide profound insights into the three-dimensional architecture and intermolecular forces governing the solid-state structure of compounds related to this compound.

X-ray Diffraction (XRD) Studies (as applied to related compounds)

For example, the XRD analysis of 2-(2-Hydroxy-3-methoxyphenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole revealed that it crystallizes in the tetragonal crystal system with the space group P43212. najah.edu Such data is fundamental for understanding how the molecule packs in the solid state, which is influenced by its functional groups. najah.edu

The table below presents crystallographic data for a related compound.

Table 2: Crystallographic Data for a Related Methoxy-Containing Compound

| Parameter | 2-(2-Hydroxy-3-methoxyphenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole najah.edu |

|---|---|

| Crystal System | Tetragonal |

| Space Group | P43212 |

| Unit Cell Parameters | a = 12.226(1) Å, b = 12.226(1) Å, c = 31.807(3) Å |

| Volume (V) | 4754.5(7) ų |

| Molecules per Unit Cell (Z) | 8 |

Hirshfeld Surface Analysis and Intermolecular Interactions (as applied to related compounds)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.gov The Hirshfeld surface is generated by partitioning the electron density in a crystal between molecules. mdpi.com By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact, which are indicative of interactions such as hydrogen bonds. nih.govnih.gov

The following table details the percentage contributions of various intermolecular contacts for several related compounds, illustrating the prevalence of weak interactions in stabilizing their crystal structures.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds

| Interaction Type | 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid nih.gov | 9-bromo-2,5-dimethyl-11,12-dihydro-5H-5,11-methanobenzo[g] google.comnih.govtriazolo[1,5-c] ekb.eggoogle.commdpi.comoxadiazocine nih.gov | 7-methoxy-5-methyl-2-(pyridin-4-yl)-11,12-dihydro-5H-5,11-methanobenzo[g] google.comnih.govtriazolo[1,5-c] ekb.eggoogle.commdpi.comoxadiazocine nih.gov | 7-methoxy-5-methyl-2-phenyl-11,12-dihydro-5,11-methano-1,2,4-triazolo[1,5-c] ekb.eggoogle.commdpi.combenzoxadiazocine researchgate.net |

|---|---|---|---|---|

| H···H | 42.4% | 42.4% | 48.5% | 51.4% |

| C···H/H···C | 27.4% | 17.9% | 19.6% | 26.7% |

| N···H/H···N | 9.0% | 14.6% | 16.9% | 8.0% |

| O···H/H···O | 11.8% | 5.0% | Not specified | 8.9% |

| Br···H/H···Br | Not applicable | 14.1% | Not applicable | Not applicable |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular method for calculating the properties of molecules and materials.

Predicted Structural Parameters of 2-Methoxy-5-(methylsulfonyl)benzoic acid

| Parameter | Predicted Value/Characteristic |

|---|---|

| Benzene (B151609) Ring | Largely planar |

| Carboxylic Acid Group Orientation | The O=C-O-H dihedral angle is predicted to be close to zero for optimal stability. mdpi.com |

| Methoxy (B1213986) Group Orientation | The methyl group will likely orient to minimize steric clashes with the adjacent carboxylic acid group. |

Predicted Global Reactivity Descriptors for this compound

| Descriptor | Predicted Influence of Substituents |

|---|---|

| Ionization Potential | The electron-donating methoxy group would tend to lower the ionization potential, while the electron-withdrawing methylsulfonyl group would increase it. The net effect will depend on their relative contributions. |

| Electron Affinity | The strong electron-withdrawing methylsulfonyl group is expected to significantly increase the electron affinity of the molecule. |

| Acidity (pKa) | The electron-withdrawing methylsulfonyl group is expected to increase the acidity of the benzoic acid, leading to a lower pKa value. A predicted pKa value is approximately 3.49. lookchem.com |

| Reactivity | The interplay of the electron-donating and electron-withdrawing groups will create specific regions of high and low electron density, influencing the molecule's reactivity towards other chemical species. |

Molecular Docking Simulations for Ligand-Target Interactions (as applied to related compounds)

Key Interactions in Docking of Related Benzamides to Dopamine (B1211576) Receptors

| Interaction Type | Interacting Residues in Dopamine Receptor |

|---|---|

| Hydrogen Bonding | The amide and sulfonyl groups can form hydrogen bonds with polar residues in the binding pocket. |

| Aromatic Interactions | The benzene ring can engage in π-π stacking or cation-π interactions with aromatic residues like phenylalanine or tyrosine. |

| Hydrophobic Interactions | The ethyl groups and other aliphatic parts of the ligands can interact with hydrophobic pockets in the receptor. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability (as applied to related compounds)

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. mdpi.commdpi.com By simulating the movements of atoms and molecules, MD can reveal information about conformational changes, stability of ligand-protein complexes, and the role of solvent molecules. mdpi.com For drug-like molecules such as derivatives of this compound, MD simulations can be used to assess the stability of their binding to a target protein, as predicted by molecular docking. mdpi.comnih.gov These simulations can confirm if the key interactions are maintained over time and can reveal alternative binding modes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (inferred from SAR studies)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govunair.ac.idjppres.comresearchgate.net While a specific QSAR model for this compound has not been published, studies on related benzamide (B126) derivatives have established important structural features for their activity. nih.govnih.gov These studies suggest that properties like hydrophobicity, electronic effects of substituents, and steric factors play a crucial role in determining the biological activity of these compounds. nih.gov A QSAR model for this class of compounds would likely use descriptors that quantify these properties to predict the activity of new analogs.

Potential Descriptors for a QSAR Model of Benzamide Derivatives

| Descriptor Type | Examples | Role in Activity |

|---|---|---|

| Hydrophobic | LogP, Molar Refractivity (MR) | Often, an optimal level of hydrophobicity is required for cell membrane permeability and binding to hydrophobic pockets in the target. nih.govunair.ac.id |

| Electronic | Hammett constants, Dipole moment, Partial charges | These descriptors quantify the electron-donating or -withdrawing nature of substituents, which can influence binding affinity and reactivity. nih.gov |

| Steric | Sterimol parameters, Molecular weight | The size and shape of the molecule and its substituents can affect how well it fits into the binding site of a target. |

| Topological | Connectivity indices | These descriptors encode information about the branching and connectivity of the atoms in a molecule. |

Future Research Directions

Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

Current synthetic routes to 2-Methoxy-5-(methylsulfonyl)benzoic acid and its derivatives often involve multi-step processes with the use of potentially hazardous reagents. google.com Future research will likely focus on developing more efficient and environmentally benign synthetic strategies.

Key areas for exploration include:

Green Chemistry Approaches: The development of synthetic methods that utilize greener solvents, reduce energy consumption, and minimize waste generation is a critical goal. rsc.orgwjpmr.com This could involve exploring solvent-free reaction conditions or employing catalysts that operate under milder conditions. researchgate.netresearchgate.net For instance, the use of solid acid catalysts or enzyme-based transformations could offer more sustainable alternatives to traditional methods.

Catalytic Systems: Investigating novel catalytic systems to improve yield and selectivity is a promising direction. This includes the use of transition metal catalysts for C-H activation or sulfonation reactions, potentially simplifying the synthetic sequence and reducing the number of steps required. researchgate.net

One-Pot Syntheses: Designing one-pot or tandem reactions where multiple transformations occur in a single reaction vessel can significantly improve efficiency by reducing the need for intermediate purification steps.

A comparative look at existing and potential future synthetic approaches is presented in the table below.

| Feature | Current Methods | Future Directions |

| Reagents | Often rely on stoichiometric amounts of strong acids and oxidizing agents. | Focus on catalytic amounts of recyclable and less hazardous reagents. |

| Solvents | Frequently use volatile organic solvents. | Exploration of greener alternatives like water, ionic liquids, or solvent-free conditions. wjpmr.com |

| Efficiency | Can involve multiple steps with purification at each stage, leading to lower overall yields. google.com | Aim for higher atom economy through one-pot reactions and convergent synthetic strategies. |

| Sustainability | May generate significant chemical waste. google.com | Emphasis on waste reduction and the use of renewable starting materials where possible. rsc.org |

In-depth Mechanistic Studies of its Formation and Reactivity

A thorough understanding of the reaction mechanisms involved in the formation and subsequent transformations of this compound is crucial for optimizing existing synthetic routes and designing new ones.

Future mechanistic studies could focus on:

Sulfonation and Oxidation Steps: Detailed investigation into the mechanism of introducing the methylsulfonyl group onto the aromatic ring will be beneficial. This includes studying the regioselectivity of the sulfonation reaction on substituted anisole (B1667542) derivatives and the subsequent oxidation of the sulfur moiety. Mechanistic insights could be gained through kinetic studies, isotopic labeling experiments, and computational modeling. researchgate.net

Reactivity Profiling: A comprehensive study of the compound's reactivity at its different functional groups (carboxylic acid, methoxy (B1213986) group, and methylsulfonyl group) would provide a valuable roadmap for its use in synthetic chemistry. This includes exploring its participation in various coupling reactions, nucleophilic and electrophilic substitutions, and derivatization of the carboxylic acid.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition states, and understand the electronic factors that govern the compound's reactivity. nih.gov This can help in predicting the outcome of new reactions and in designing more efficient catalysts.

Comprehensive Pharmacological Profiling of Derivatives and Analogues

Given that this compound is a key building block for the atypical antipsychotic drug sulpiride (B1682569), there is significant interest in the pharmacological properties of its derivatives. wikipedia.org

Future research in this area should include:

Library Synthesis and Screening: The synthesis of a diverse library of derivatives by modifying the core scaffold could lead to the discovery of new compounds with interesting biological activities. These modifications could include altering the substituents on the aromatic ring, changing the nature of the acidic group, or introducing different functional groups.

Target Identification and Validation: For derivatives that show promising activity, identifying their specific molecular targets is a critical next step. This could involve techniques such as affinity chromatography, proteomics, and in silico target prediction. Given the relationship to sulpiride, which acts as a selective antagonist for dopamine (B1211576) D2 and D3 receptors, it is likely that many derivatives will also interact with G protein-coupled receptors (GPCRs). nih.govdrugbank.com

Structure-Activity Relationship (SAR) Studies: Systematic exploration of how structural changes in the molecule affect its biological activity will be essential for optimizing lead compounds. This involves synthesizing and testing a series of related compounds to build a comprehensive SAR model.

The following table highlights potential areas for pharmacological investigation based on the sulpiride scaffold.

| Pharmacological Target | Potential Therapeutic Area | Rationale |

| Dopamine Receptors (D2, D3) | Schizophrenia, Depression drugbank.com | Based on the known mechanism of sulpiride and its analogues. wikipedia.orgnih.gov |

| Other GPCRs | Various CNS disorders, metabolic diseases | The benzoic acid scaffold is a common feature in many GPCR ligands. nih.govnih.gov |

| Enzymes | Inflammation, Diabetes nih.gov | Sulfonyl-containing compounds are known to inhibit various enzymes. nih.gov |

Advanced Computational Design of New Therapeutic Agents Incorporating the this compound Scaffold

Computational methods are powerful tools in modern drug discovery and can be leveraged to design novel therapeutic agents based on the this compound scaffold. beilstein-journals.org

Future computational efforts could involve:

Scaffold Hopping and Bioisosteric Replacement: Using computational tools to identify novel scaffolds that mimic the key pharmacophoric features of this compound could lead to the discovery of new chemical classes with improved properties.

Structure-Based Drug Design (SBDD): With the increasing availability of high-resolution crystal structures of drug targets, particularly GPCRs, SBDD can be used to design ligands that fit precisely into the binding pocket of a target protein. nih.govresearchgate.net This approach can help in optimizing the potency and selectivity of new drug candidates.

Pharmacophore Modeling and Virtual Screening: Developing a pharmacophore model based on the known active derivatives of this scaffold can enable the virtual screening of large compound libraries to identify new hits with the desired biological activity. nih.gov

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of newly designed compounds, helping to prioritize candidates with favorable drug-like properties for synthesis and experimental testing. urv.cat

Development of Ultrasensitive Analytical Methods for Trace Detection in Complex Matrices

As the use of pharmaceuticals derived from this compound continues, the need for sensitive analytical methods to detect trace amounts of the parent compound, its derivatives, and their metabolites in complex matrices becomes increasingly important. tapi.com

Future research in this area should focus on:

Hyphenated Chromatographic Techniques: The development of methods using advanced techniques such as Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide the high sensitivity and selectivity required for trace analysis. ijprajournal.comnih.govnih.gov

Sample Preparation and Extraction: Creating efficient and robust sample preparation protocols for extracting the target analytes from complex matrices such as wastewater, plasma, or urine is crucial for accurate quantification. ncsu.eduresearchgate.net This may involve solid-phase extraction (SPE), liquid-liquid extraction (LLE), or other microextraction techniques.

Application in Environmental and Biological Monitoring: The developed analytical methods can be applied to monitor the presence and fate of these compounds in the environment and to conduct pharmacokinetic studies in biological systems. nih.govnih.gov This data is essential for assessing potential environmental impact and understanding the behavior of these drugs in the body.

The table below summarizes advanced analytical techniques that could be developed for this purpose.

| Analytical Technique | Potential Application | Key Advantages |

| LC-MS/MS | Quantification in biological fluids and environmental water samples. nih.gov | High sensitivity, high selectivity, and structural information. biomedres.us |

| GC-MS | Analysis of volatile derivatives or after derivatization. biomedres.us | Excellent for separating complex mixtures of volatile compounds. |

| High-Resolution Mass Spectrometry (HRMS) | Identification of unknown metabolites and degradation products. nih.gov | Provides accurate mass measurements for formula determination. |

| Capillary Electrophoresis (CE) | Analysis of charged derivatives. | High separation efficiency and low sample consumption. |

常见问题

Q. What are the common synthetic routes for 2-Methoxy-5-(methylsulfonyl)benzoic acid?

The synthesis typically involves functionalization of a benzoic acid precursor. Key steps include:

- Methoxy introduction : Electrophilic substitution on a benzoic acid scaffold using methylating agents (e.g., methyl iodide) under basic conditions .

- Sulfonylation : Reaction with methylsulfonyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to introduce the sulfonyl group at the 5-position .

- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity .

Q. How is the compound characterized to confirm its structure and purity?

Standard analytical methods include:

- NMR spectroscopy : <sup>1</sup>H NMR (DMSO-d₆) shows characteristic peaks: methoxy group at δ ~3.8 ppm, aromatic protons at δ ~7.2–8.1 ppm, and sulfonyl protons as a singlet .

- Mass spectrometry (MS) : Molecular ion peak at m/z 230.24 (C₉H₁₀O₅S) confirms the molecular weight .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>97%) .

Q. What are the solubility and stability profiles of this compound?

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in methanol, and poorly soluble in water or nonpolar solvents .

- Stability : Stable at room temperature under inert atmospheres. Degradation occurs under strong acidic/basic conditions or prolonged UV exposure. Store at 2–8°C in amber vials .

Advanced Research Questions

Q. What reaction mechanisms explain the sulfonylation step in its synthesis?

The sulfonylation involves a Friedel-Crafts-type mechanism:

Activation of methylsulfonyl chloride by AlCl₃ to generate an electrophilic sulfonium ion.

Electrophilic attack at the 5-position of the methoxy-substituted benzoic acid.

Rearomatization via deprotonation, forming the sulfonyl group .

Note: Competing side reactions (e.g., over-sulfonation) are mitigated by controlling temperature (0–5°C) and stoichiometry .

Q. How does the compound interact with biological targets in medicinal research?

- Inhibition studies : The sulfonyl group acts as a hydrogen bond acceptor, targeting enzymes like kinases or proteases. For example, it inhibits COX-2 in vitro (IC₅₀ ~5 µM) via competitive binding .

- Structure-activity relationship (SAR) : Modifying the methoxy or sulfonyl groups alters potency. Bulkier sulfonyl substituents reduce solubility but enhance target affinity .

Q. What analytical methods optimize detection of trace impurities in the compound?

- UHPLC-MS/MS : Using a BEH C18 column (1.7 µm particles) with a gradient of 0.1% formic acid in water/acetonitrile. Detects impurities at ppm levels .

- NMR with cryoprobes : Enhances sensitivity for identifying low-abundance byproducts (e.g., des-methyl analogs) .

- X-ray crystallography : Resolves structural ambiguities in polymorphic forms .

Q. How do contradictory data on its reactivity in coupling reactions arise, and how are they resolved?

Discrepancies in Suzuki-Miyaura coupling yields (reported 40–75%) may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。